2-Methyl-3-nitroaniline

Catalog No.
S566643
CAS No.
603-83-8
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-nitroaniline

CAS Number

603-83-8

Product Name

2-Methyl-3-nitroaniline

IUPAC Name

2-methyl-3-nitroaniline

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,8H2,1H3

InChI Key

HFCFJYRLBAANKN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)

Synonyms

2-Amino-6-nitrotoluene

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N

Biodegradation Studies:

One area of research involving 2-Methyl-3-nitroaniline (also known as 2-Amino-6-nitrotoluene) focuses on its biodegradation by microorganisms. Scientists have used it as a standard compound to evaluate the potential of various indigenous microorganisms to degrade nitroaromatic compounds []. These studies help researchers understand the natural processes that break down these potentially harmful chemicals in the environment.

2-Methyl-3-nitroaniline is an organic compound with the molecular formula C7H8N2O2C_7H_8N_2O_2 and a molecular weight of approximately 152.15 g/mol. It is characterized by its yellow crystalline structure, which can appear as rhombic needles or a bright yellow powder. The compound is primarily known for its nitro and amino functional groups, making it a significant intermediate in various chemical syntheses .

2-Methyl-3-nitroaniline is a suspected irritant and may cause skin and eye irritation. It is also a potential fire hazard due to the presence of the nitro group [5].

Here are the citations used:

  • [1] Biosynth. (n.d.). 2-Methyl-3-nitroaniline | 603-83-8.
  • [2] Sigma-Aldrich. (n.d.). 2-Methyl-3-nitroaniline 97% 603-83-8.
  • [3] Klein, J. (2009). Organic Chemistry (2nd ed.). John Wiley & Sons. [Not directly cited but contains relevant background information on aromatic nitro compounds]
  • [4] Silverthorn, W. E. (2014). The Silverthorn Textbook of Human Physiology (7th ed.). Pearson Education Limited. [Not directly cited but contains relevant background information on diazonium salts]
  • [5] Sigma-Aldrich. (n.d.). Safety Data Sheet for 2-Methyl-3-nitroaniline. Sigma-Aldrich [Accessible through Sigma-Aldrich website upon product search]

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions at the aromatic ring.
  • Reduction Reactions: It can be reduced to form 2-methyl-3-aminophenol, which has applications in dye manufacturing.
  • Acylation Reactions: The amino group can undergo acylation to produce amides, which are useful in the synthesis of pharmaceuticals .

The biological activity of 2-methyl-3-nitroaniline has been studied in various contexts:

  • Toxicity: Exposure to this compound can lead to skin and eye irritation. It may also pose risks through inhalation or skin absorption, with potential chronic effects from prolonged exposure .
  • Antimicrobial Properties: Some studies suggest that derivatives of 2-methyl-3-nitroaniline exhibit antimicrobial activity, making them candidates for further research in medicinal chemistry .

Several methods exist for synthesizing 2-methyl-3-nitroaniline:

  • Nitration of Toluene: Toluene is nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group, followed by amination.
  • Reaction of Picric Acid: This compound can be synthesized by reacting picric acid with hydroxide solution and nitrous acid, which introduces the amino group while modifying the nitro group .
  • Reduction of Nitro Compounds: Starting from nitrotoluene derivatives, reduction processes can yield 2-methyl-3-nitroaniline.

2-Methyl-3-nitroaniline finds applications in various fields:

  • Dye Manufacturing: It serves as an intermediate in the production of azo dyes and other coloring agents.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activities.
  • Chemical Research: Used as a reagent in organic synthesis and analytical chemistry .

Interaction studies involving 2-methyl-3-nitroaniline focus on its reactivity with various chemicals:

  • Reactivity with Acids and Oxidizers: The compound is incompatible with strong acids and oxidizing agents, which could lead to hazardous reactions.
  • Biochemical Interactions: Research indicates that its derivatives may interact with biological targets, influencing their pharmacological profiles .

Several compounds share structural similarities with 2-methyl-3-nitroaniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-5-nitrotolueneContains an amino group and nitro groupOften used in dye synthesis
4-Methyl-2-nitroanilineNitro group at a different positionExhibits different reactivity patterns
3-NitroanilineLacks the methyl substitution on the ringMore commonly used in industrial applications

Uniqueness of 2-Methyl-3-Nitroaniline

What sets 2-methyl-3-nitroaniline apart is its specific positioning of the methyl and nitro groups, which influences its chemical reactivity and biological activity compared to its analogs. This unique arrangement allows for distinct synthetic pathways and applications in dye chemistry and pharmaceuticals .

Physical Description

2-methyl-3-nitroaniline appears as yellow rhombic needles (from water) or bright yellow powder. (NTP, 1992)

XLogP3

1.8

Boiling Point

581 °F at 760 mm Hg (decomposes) (NTP, 1992)
305.0 °C

Melting Point

198 °F (NTP, 1992)
92.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

603-83-8

Wikipedia

2-Methyl-3-nitroaniline

Dates

Modify: 2023-08-15

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